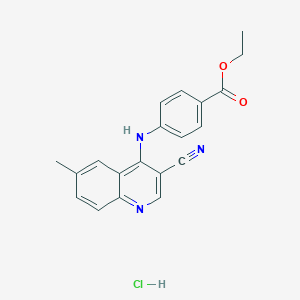

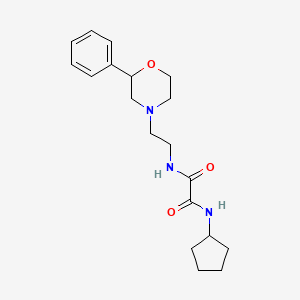

Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar benzoate compounds has been reported in the literature . The process involves the design of the target molecule using tetracaine and pramocaine as lead compounds, followed by modification with bioisostere formation and alkyl groups . The synthesis route chosen typically has high total yields, mild conditions, and simple operation . The synthesis process generally involves three steps: alkylation, esterification, and alkylation .Scientific Research Applications

Antimicrobial Activity

4-Quinolone and its derivatives have been used as the first-line chemotherapeutic treatment for a wide spectrum of bacterial infections . They are effective weapons in the fight against microbial illnesses .

Anticancer Activity

4-Quinolone derivatives have shown potential in the treatment of cancer . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer activities .

Anti-inflammatory Activity

4-Quinolone derivatives have been shown to have anti-inflammatory properties . They can help regulate inflammation, which is a common response to injury or disease .

Antimalarial Activity

4-Quinolone derivatives have been used in the treatment of malaria . They have anti-plasmodial activities, making them effective against the parasites that cause malaria .

Antifungal Activity

4-Quinolone derivatives have been shown to have antifungal properties . They can help treat fungal infections, which can cause a variety of health problems .

HIV Treatment

4-Quinolone derivatives have been used in the treatment of HIV . They can help regulate the virus and slow the progression of the disease .

Pain and Ischemia Treatment

4-Quinolone derivatives have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain and ischemia .

Immunomodulation

4-Quinolone derivatives have been shown to have immunomodulatory properties . They can help regulate the immune system, which is crucial for maintaining health and fighting off diseases .

Mechanism of Action

Mode of Action

For instance, it may participate in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation

Biochemical Pathways

The compound may be involved in the formation of oximes and hydrazones . These reactions are important in organic chemistry and biochemistry, as they can lead to the formation of various heterocyclic compounds . More research is needed to determine the specific pathways affected by this compound.

properties

IUPAC Name |

ethyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2.ClH/c1-3-25-20(24)14-5-7-16(8-6-14)23-19-15(11-21)12-22-18-9-4-13(2)10-17(18)19;/h4-10,12H,3H2,1-2H3,(H,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWRFYRCCMESCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-[4-[(4-fluorobenzoyl)amino]-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2363701.png)

![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)

![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)

![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)

![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)